molecular formula C23H18Br2N2O2 B5165200 METHYL 2-[6-BROMO-2-(2-BROMOPHENYL)-4-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL]ACETATE

METHYL 2-[6-BROMO-2-(2-BROMOPHENYL)-4-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL]ACETATE

Cat. No.: B5165200
M. Wt: 514.2 g/mol
InChI Key: XVCKVVXYNPVIEC-UHFFFAOYSA-N
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Description

Methyl 2-[6-bromo-2-(2-bromophenyl)-4-phenyl-3,4-dihydroquinazolin-3-yl]acetate is a complex organic compound with a unique structure that includes bromine, phenyl, and quinazoline groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[6-bromo-2-(2-bromophenyl)-4-phenyl-3,4-dihydroquinazolin-3-yl]acetate typically involves multiple steps. One common method includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving an anthranilic acid derivative and an appropriate aldehyde or ketone.

    Esterification: The final step involves the esterification of the compound with methyl acetate to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[6-bromo-2-(2-bromophenyl)-4-phenyl-3,4-dihydroquinazolin-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of quinazoline derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of substituted quinazoline derivatives with various functional groups replacing the bromine atoms.

Scientific Research Applications

Methyl 2-[6-bromo-2-(2-bromophenyl)-4-phenyl-3,4-dihydroquinazolin-3-yl]acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-[6-bromo-2-(2-bromophenyl)-4-phenyl-3,4-dihydroquinazolin-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2-bromophenyl)acetate
  • Methyl [2-(bromomethyl)phenyl]acetate
  • Ethyl α-bromophenylacetate

Uniqueness

Methyl 2-[6-bromo-2-(2-bromophenyl)-4-phenyl-3,4-dihydroquinazolin-3-yl]acetate is unique due to its complex structure, which includes multiple bromine atoms and a quinazoline core. This structural complexity can confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

methyl 2-[6-bromo-2-(2-bromophenyl)-4-phenyl-4H-quinazolin-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18Br2N2O2/c1-29-21(28)14-27-22(15-7-3-2-4-8-15)18-13-16(24)11-12-20(18)26-23(27)17-9-5-6-10-19(17)25/h2-13,22H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVCKVVXYNPVIEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C(C2=C(C=CC(=C2)Br)N=C1C3=CC=CC=C3Br)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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